Dimethyl dipropargylmalonate Dimethyl dipropargylmalonate
Brand Name: Vulcanchem
CAS No.: 63104-44-9
VCID: VC7824832
InChI: InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3
SMILES: COC(=O)C(CC#C)(CC#C)C(=O)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

Dimethyl dipropargylmalonate

CAS No.: 63104-44-9

Cat. No.: VC7824832

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl dipropargylmalonate - 63104-44-9

Specification

CAS No. 63104-44-9
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name dimethyl 2,2-bis(prop-2-ynyl)propanedioate
Standard InChI InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3
Standard InChI Key AKISDSWMEPTCRL-UHFFFAOYSA-N
SMILES COC(=O)C(CC#C)(CC#C)C(=O)OC
Canonical SMILES COC(=O)C(CC#C)(CC#C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Dimethyl dipropargylmalonate, systematically named 1,3-dimethyl 2,2-bis(prop-2-yn-1-yl)propanedioate, belongs to the malonate ester family. Its structure comprises a central malonate backbone esterified with methyl groups at the 1 and 3 positions, while the 2-position is substituted with two propargyl (prop-2-yn-1-yl) groups . This configuration imparts significant steric and electronic effects, enhancing its reactivity in annulation and cyclization reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_{4}
Average Mass208.21 g/mol
CAS Registry Number63104-44-9
SolubilitySoluble in organic solvents

The compound’s propargyl groups enable participation in click chemistry and metal-catalyzed transformations, while the malonate moiety provides a platform for further functionalization .

Reactivity and Mechanistic Insights

Cyclopolymerization in Supercritical Carbon Dioxide

A landmark study demonstrated that dimethyl dipropargylmalonate undergoes cyclopolymerization in supercritical carbon dioxide (scCO2_2) to form polyenes with exceptional regioselectivity. Under these conditions, the reaction yields poly(dimethyl dipropargylmalonate) containing >95% five-membered rings . This high selectivity arises from the thermodynamic favorability of forming five-membered transition states during the polymerization process. The resulting polyenes exhibit conjugated double-bond systems, making them promising candidates for optoelectronic materials .

Gold-Catalyzed Cycloisomerization

Ultrasmall gold nanoparticles (NPs) stabilized by polymantane ligands have been employed to catalyze the cycloisomerization of dimethyl allyl(propargyl)malonate. These heterogeneous catalysts achieve remarkable selectivity (85–95%) for the five-membered diene product A over the six-membered isomer B, outperforming homogeneous Au(I) catalysts . Density functional theory (DFT) analyses reveal that oxidative surface reorganization of the gold NPs generates reactive Au(I) sites, which activate the alkyne moiety while minimizing side reactions .

Table 2: Comparative Reactivity of Malonate Derivatives

CompoundKey FeatureReactivity Profile
Dimethyl malonateNo propargyl groupsLimited to nucleophilic substitutions
Diethyl malonateEthyl ester groupsReduced reactivity vs. methyl
Dimethyl dipropargylmalonateDual propargyl substituentsEnables [3+2] annulation, cyclopropanation

Catalytic Applications in Organic Synthesis

Selective Cycloisomerization

Gold nanocatalysts (1.3–1.6 nm) facilitate the cycloisomerization of dimethyl allyl(propargyl)malonate to five-membered dienes with >90% selectivity . This contrasts with homogeneous catalysts, which often produce complex mixtures. The nanocatalysts’ performance is attributed to their high surface-to-volume ratio and the presence of Au(I) active sites .

Tandem Cycloisomerization–Diels–Alder Reactions

Building on its cycloisomerization utility, dimethyl dipropargylmalonate participates in one-pot cascade reactions. For example, gold NP-catalyzed cycloisomerization followed by Diels–Alder addition with maleic anhydride yields tricyclic adducts in quantitative yields . This methodology streamlines the synthesis of polycyclic compounds, which are prevalent in natural product synthesis.

ConcentrationVolume per 1 mg
1 mM4.80 mL
5 mM0.96 mL

Comparative Analysis with Related Compounds

Dimethyl dipropargylmalonate’s dual propargyl groups distinguish it from simpler malonates. For instance, diethyl malonate’s ethyl esters hinder steric accessibility, while mono-propargyl derivatives (e.g., dimethyl 2-propynylmalonate) lack the bifunctional reactivity required for annulation . The compound’s unique balance of steric bulk and electronic activation enables unmatched versatility in cycloadditions and metal-mediated transformations .

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